molecular formula C23H22N4O4S B307693 Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Numéro de catalogue B307693
Poids moléculaire: 450.5 g/mol
Clé InChI: RKMDGGSFHCHKTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives, which are known for their diverse biological activities.

Mécanisme D'action

The exact mechanism of action of methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1/S phase. In Alzheimer's disease models, this compound has been reported to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and applicability in certain research settings.

Orientations Futures

There are several future directions for research on methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate. One potential direction is to further investigate its anti-cancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its neuroprotective effects in more detail and investigate its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential molecular targets for drug development.

Méthodes De Synthèse

The synthesis of methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate involves the reaction of 2-aminobenzoic acid with ethyl isothiocyanate to form 2-[(ethylthio)carbonyl]benzoic acid. This intermediate is then reacted with 2-chloro-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine to form the final product.

Applications De Recherche Scientifique

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have reported the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Formule moléculaire

C23H22N4O4S

Poids moléculaire

450.5 g/mol

Nom IUPAC

methyl 4-(3-ethylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoate

InChI

InChI=1S/C23H22N4O4S/c1-4-18(28)27-17-9-7-6-8-16(17)19-20(24-23(26-25-19)32-5-2)31-21(27)14-10-12-15(13-11-14)22(29)30-3/h6-13,21H,4-5H2,1-3H3

Clé InChI

RKMDGGSFHCHKTR-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=C(C=C4)C(=O)OC

SMILES canonique

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=C(C=C4)C(=O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.